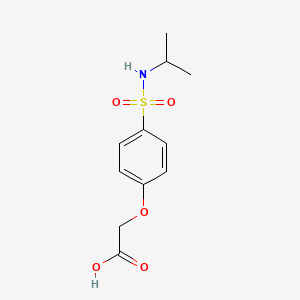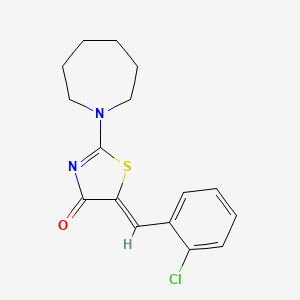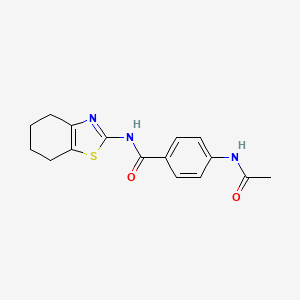
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid is an organic compound with the molecular formula C11H15NO5S. It is a derivative of phenoxyacetic acid and contains an isopropylsulfamoyl group attached to the phenoxy ring.
Vorbereitungsmethoden
The general synthetic route can be summarized as follows :
- Formation of Phenoxyacetic Acid:
- Sodium phenolate reacts with sodium chloroacetate in hot water to form phenoxyacetic acid.
- Reaction: C6H5ONa + ClCH2COONa → C6H5OCH2COONa + NaCl
- Acidification: C6H5OCH2COONa + HCl → C6H5OCH2COOH + NaCl
- Introduction of Isopropylsulfamoyl Group:
- The phenoxyacetic acid is then reacted with isopropylsulfamoyl chloride under suitable conditions to introduce the isopropylsulfamoyl group.
- Reaction: C6H5OCH2COOH + (CH3)2CHSO2Cl → 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid
Analyse Chemischer Reaktionen
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives of the phenoxy ring.
- Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Major products: Reduced forms of the phenoxy ring or the isopropylsulfamoyl group.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.
- Common reagents: Halides, amines, or other nucleophiles.
- Major products: Substituted derivatives of the phenoxy ring.
Wissenschaftliche Forschungsanwendungen
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid has several scientific research applications:
- Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
- Biology:
- Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its selective inhibition of cyclooxygenase-2 (COX-2), which plays a role in inflammation .
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain herbicides and pesticides .
Wirkmechanismus
The mechanism of action of 2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- Pathways:
- By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects.
- It may also interact with other cellular pathways involved in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
2-(4-(n-Isopropylsulfamoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
- Phenoxyacetic Acid:
- Lacks the isopropylsulfamoyl group.
- Used as a precursor in the synthesis of various herbicides and pharmaceuticals .
- 2,4-Dichlorophenoxyacetic Acid (2,4-D):
- Contains chlorine atoms on the phenoxy ring.
- Widely used as a herbicide .
- MCPA (2-Methyl-4-chlorophenoxyacetic Acid):
- Contains a methyl and a chlorine substituent on the phenoxy ring.
- Used as a selective herbicide for broadleaf weeds .
The uniqueness of this compound lies in its isopropylsulfamoyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(2)12-18(15,16)10-5-3-9(4-6-10)17-7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXCSQBNWZMLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B5866607.png)
![2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5866613.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)



![3-Chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B5866658.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
